molecular formula C5H11O5PS B1620351 Acetic acid, ((dimethoxyphosphinyl)thio)-, methyl ester CAS No. 57212-78-9

Acetic acid, ((dimethoxyphosphinyl)thio)-, methyl ester

Cat. No.: B1620351
CAS No.: 57212-78-9
M. Wt: 214.18 g/mol
InChI Key: OMXGOZIBCJLGLU-UHFFFAOYSA-N
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Description

Acetic acid, ((dimethoxyphosphinyl)thio)-, methyl ester is a chemical compound with the molecular formula C5H11O5PS and a molecular weight of 214.18 g/mol. This compound is known for its unique structure, which includes a dimethoxyphosphinyl group attached to a thioester, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((dimethoxyphosphinyl)thio)-, methyl ester typically involves the acylation of thiols (thiolation). One efficient method is the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method involves the use of N-acylbenzotriazoles as mild S-acylating agents, which react with thiophenol, benzyl mercaptan, ethyl mercaptoacetate, and mercaptoacetic acid to produce diverse thiol esters .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar thiolation reactions on a larger scale, utilizing efficient and scalable reagents and conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((dimethoxyphosphinyl)thio)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or thioethers.

    Substitution: It can undergo nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Acetic acid, ((dimethoxyphosphinyl)thio)-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a tool for studying enzyme mechanisms and protein interactions.

    Medicine: Research explores its potential as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid, ((dimethoxyphosphinyl)thio)-, methyl ester exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The dimethoxyphosphinyl group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with active site residues. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thioesters and phosphinyl derivatives, such as:

    Thioacetic acid esters: These compounds have similar thioester functional groups.

    Dimethoxyphosphinyl derivatives: Compounds with similar phosphinyl groups attached to different backbones.

Properties

IUPAC Name

methyl 2-dimethoxyphosphorylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O5PS/c1-8-5(6)4-12-11(7,9-2)10-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXGOZIBCJLGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069162
Record name Acetic acid, [(dimethoxyphosphinyl)thio]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1069162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57212-78-9
Record name Methyl 2-[(dimethoxyphosphinyl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57212-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-((dimethoxyphosphinyl)thio)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057212789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-[(dimethoxyphosphinyl)thio]-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, [(dimethoxyphosphinyl)thio]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1069162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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